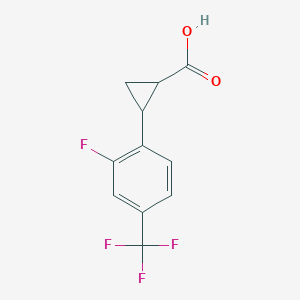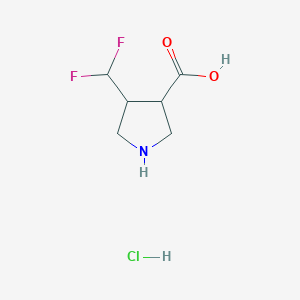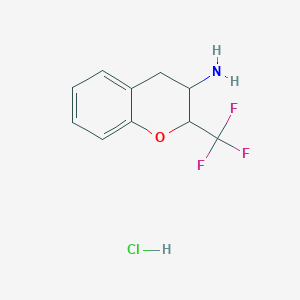
9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beclomethasone, also known as beclomethasone dipropionate, is a synthetic corticosteroid widely used in the treatment of various inflammatory conditions. It is available in multiple forms, including inhalers, creams, pills, and nasal sprays. The inhaled form is primarily used for long-term management of asthma, while the cream is used for dermatitis and psoriasis. The pills are used to treat ulcerative colitis, and the nasal spray is used for allergic rhinitis and nasal polyps .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beclomethasone dipropionate involves the esterification of beclomethasone with propionic acid. The process typically includes the following steps:
Dissolution: Beclomethasone is dissolved in an organic solvent.
Esterification: Propionic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The resulting beclomethasone dipropionate is purified through crystallization or other purification techniques.
Industrial Production Methods: In industrial settings, the production of beclomethasone dipropionate involves large-scale esterification processes. The compound is dissolved in an organic solvent, filtered, and sterilized. Nitrogen is then filled into the sterile solution, and the solid beclomethasone dipropionate is separated and dried under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Beclomethasone undergoes various chemical reactions, including:
Oxidation and Reduction: As a corticosteroid, beclomethasone can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products:
Beclomethasone-17-monopropionate: The primary active metabolite formed through hydrolysis.
Scientific Research Applications
Beclomethasone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of corticosteroid synthesis and degradation.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials for asthma, dermatitis, psoriasis, ulcerative colitis, and allergic rhinitis
Industry: Utilized in the development of pharmaceutical formulations and delivery systems.
Mechanism of Action
Beclomethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This results in reduced inflammation and immune response .
Comparison with Similar Compounds
- Dexamethasone
- Prednisolone
- Fluticasone
Properties
IUPAC Name |
9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKJKDGKREAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859868 |
Source


|
| Record name | 9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
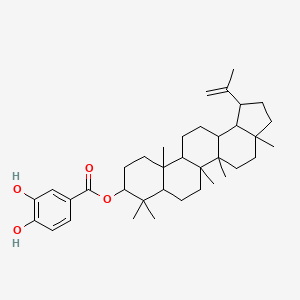
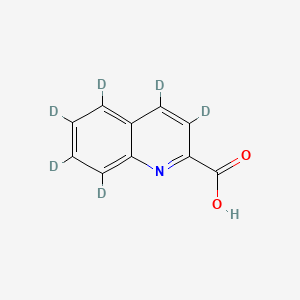
![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)
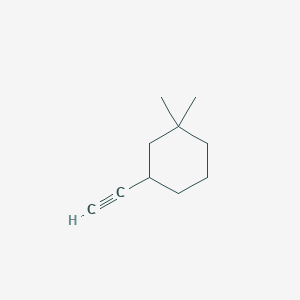
![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)

